N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the triazatricyclo compound, followed by the introduction of the butyl and methoxyphenyl groups through substitution reactions. The final step often involves the formation of the carboxamide group under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis. Catalysts and reagents are carefully selected to facilitate the desired transformations.
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The pathways involved can vary depending on the biological context and the specific targets.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-6-imino-7-[2-(4-hydroxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- N-butyl-6-imino-7-[2-(4-chlorophenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to the presence of the methoxyphenyl group, which imparts unique electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C25H27N5O3 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-butyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C25H27N5O3/c1-3-4-13-27-24(31)19-16-20-23(28-21-7-5-6-14-29(21)25(20)32)30(22(19)26)15-12-17-8-10-18(33-2)11-9-17/h5-11,14,16,26H,3-4,12-13,15H2,1-2H3,(H,27,31) |
InChI Key |
NCSZLBNVBMCGOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=N)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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